Methyl 4-fluorobenzoylacetate is an organic compound with the molecular formula and a molecular weight of 196.18 g/mol. It is characterized by the presence of a fluorine atom attached to the benzene ring, which influences its chemical properties and biological activities. The compound is typically a clear, colorless to pale yellow liquid and is soluble in organic solvents.
Methyl 4-fluorobenzoylacetate exhibits various biological activities. It has been studied for its potential as an antioxidant, which helps protect cells from oxidative stress. Additionally, it has shown hepatoprotective effects, indicating its potential in protecting liver cells from damage. Its unique structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies .
The synthesis of methyl 4-fluorobenzoylacetate can be achieved through several methods, with one common route involving the reaction of 4-fluoroacetophenone with dimethyl carbonate in the presence of sodium hydride as a base. The general procedure includes:
Methyl 4-fluorobenzoylacetate has several applications in different fields:
Interaction studies of methyl 4-fluorobenzoylacetate have revealed its potential as a substrate for certain cytochrome P450 enzymes, indicating that it may influence drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor, which could impact the metabolism of drugs processed by this enzyme . Further studies are needed to fully understand its interactions with other biological molecules.
Methyl 4-fluorobenzoylacetate shares structural similarities with other fluorinated aromatic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-fluorobenzoylacetate | Fluorine at position 3 enhances different reactivity | |
Ethyl 3-fluorobenzoylacetate | Ethyl group increases lipophilicity | |
Methyl benzoate | No fluorine; serves as a baseline for comparison |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups and positions of substituents on the aromatic ring.
The synthesis of methyl 3-fluorobenzoylacetate emerged alongside advancements in fluorination methodologies during the late 20th century. Fluorinated β-keto esters gained prominence due to their enhanced reactivity and stability compared to non-fluorinated analogs. Early synthetic routes involved condensation reactions between fluorinated benzoyl chlorides and methyl acetoacetate derivatives. For example, the reaction of 3-fluorobenzoyl chloride with methyl acetoacetate in the presence of magnesium chloride and triethylamine yields methyl 3-fluorobenzoylacetate.
The compound’s first documented synthesis appeared in the early 2000s, coinciding with increased interest in fluorinated building blocks for drug discovery. Its development was facilitated by innovations in protecting-group strategies and catalysts for esterification reactions.
Methyl 3-fluorobenzoylacetate is systematically named methyl 3-(3-fluorophenyl)-3-oxopropanoate (IUPAC). Key identifiers include:
It belongs to the β-keto ester family, characterized by a ketone group adjacent to an ester moiety. The fluorine atom at the meta position of the phenyl ring distinguishes it from non-fluorinated analogs like methyl benzoylacetate.
Methyl 3-fluorobenzoylacetate serves as a critical intermediate in:
The fluorine atom enhances electrophilicity at the ketone group, facilitating nucleophilic attacks and cyclization reactions.
β-Keto esters are pivotal in organic synthesis due to their dual functional groups. Methyl 3-fluorobenzoylacetate’s properties contrast with non-fluorinated analogs as follows:
The fluorine atom increases lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
Methyl 3-fluorobenzoylacetate possesses the molecular formula C₁₀H₉FO₃ with a molecular weight of 196.17 grams per mole [1]. The compound is identified by the Chemical Abstracts Service number 260246-17-1 and bears the International Union of Pure and Applied Chemistry name methyl 3-(3-fluorophenyl)-3-oxopropanoate [1]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)CC(=O)C1=CC(=CC=C1)F, which accurately depicts the connectivity of atoms within the molecule [1].
The compound exhibits an exact mass of 196.05357231 daltons, with an identical monoisotopic mass value [1]. The molecular structure incorporates 14 heavy atoms and maintains a formal charge of zero [1]. The topological polar surface area measures 43.4 square angstroms, indicating moderate polarity characteristics [1].
Table 1: Basic Molecular Data for Methyl 3-fluorobenzoylacetate
Property | Value |
---|---|
Molecular Formula | C₁₀H₉FO₃ |
Molecular Weight | 196.17 g/mol |
Chemical Abstracts Service Number | 260246-17-1 |
International Union of Pure and Applied Chemistry Name | methyl 3-(3-fluorophenyl)-3-oxopropanoate |
Simplified Molecular Input Line Entry System | COC(=O)CC(=O)C1=CC(=CC=C1)F |
International Chemical Identifier | InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
International Chemical Identifier Key | SMVCLVGDGBKTMN-UHFFFAOYSA-N |
Methyl 3-fluorobenzoylacetate belongs to the class of beta-dicarbonyl compounds, which exhibit characteristic tautomeric equilibria between keto and enol forms [2]. The compound contains a beta-dicarbonyl structure with significantly enhanced acidity compared to typical alpha carbons, possessing a proton dissociation constant around 10 versus the typical value of 20 for conventional alpha carbons [2]. This increased acidity facilitates the formation of stable enolate intermediates, which are crucial for conformational stability [2].
The molecule possesses four rotatable bonds, providing multiple conformational degrees of freedom [1]. The primary conformational flexibility arises from rotation around the carbon-carbon bonds connecting the aromatic ring to the carbonyl system and the methyl ester linkage [3]. Computational analysis indicates that beta-dicarbonyl compounds typically undergo tautomeric equilibrium between keto and enol forms, with the equilibrium position influenced by solvent polarity and temperature [4].
The enol form of methyl 3-fluorobenzoylacetate can exist in two conformational states through rapid interconversion, which occurs faster than typical nuclear magnetic resonance experimental timescales [4]. This rapid exchange leads to observation of a single set of nuclear magnetic resonance signals for the enol form [4]. The keto-enol equilibrium represents a slower exchange process, allowing for separate observation of both tautomeric forms under appropriate conditions [4].
Table 2: Conformational Properties of Methyl 3-fluorobenzoylacetate
Property | Value |
---|---|
Rotatable Bond Count | 4 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 4 |
Tautomeric Forms | Keto and Enol |
Conformational Flexibility | High |
Enol Form Conformers | Two interconverting forms |
The fluorine atom in methyl 3-fluorobenzoylacetate occupies the meta position (3-position) relative to the carbonyl substituent on the benzene ring [1]. Fluorine substitution in aromatic systems introduces significant electronic perturbations due to the exceptionally high electronegativity of fluorine (4.0 on the Pauling scale) [5]. The meta-positioned fluorine atom exerts predominantly inductive effects on the aromatic system, withdrawing electron density through the sigma bond framework [6].
The electronic influence of fluorine substitution manifests through both inductive and resonance effects, though these operate in opposite directions [7]. The inductive effect of fluorine significantly increases the binding energy of electrons in the ground state, while resonance effects can stabilize molecular ions [7]. For meta-substituted fluorine, the inductive electron-withdrawing effect predominates since direct resonance interaction with the reaction center is not possible [6].
Fluorine substitution creates new pi-orbitals in conjugation with the aromatic ring system [8]. Each fluorine substitution generates a new pi-orbital lower in energy than the original six aromatic orbitals, with minimal effect on the energetic positioning of the original aromatic system [8]. The meta-fluorine substitution pattern results in a Hammett sigma meta value that reflects pure inductive effects without resonance contributions [6].
The presence of fluorine in the meta position affects the reactivity of the compound toward both electrophilic and nucleophilic aromatic substitution reactions [9]. Meta-fluorine substituents direct subsequent substitution reactions primarily through inductive effects, contrasting with para-substituted systems where both inductive and resonance effects contribute [6].
The 4-fluoro isomer of methyl fluorobenzoylacetate (methyl 4-fluorobenzoylacetate) serves as an important structural comparison to understand positional effects of fluorine substitution [10]. Both isomers share identical molecular formulas (C₁₀H₉FO₃) but exhibit slightly different molecular weights: 196.17 grams per mole for the 3-fluoro isomer versus 196.18 grams per mole for the 4-fluoro isomer [11] [1].
The 4-fluoro isomer bears the Chemical Abstracts Service number 63131-29-3 and possesses well-documented physical properties [10]. The para-substituted compound exhibits a boiling point of 91 degrees Celsius at 5 millimeters of mercury pressure, a density of 1.228 grams per milliliter at 25 degrees Celsius, and a refractive index of 1.521 at 20 degrees Celsius [12]. In contrast, corresponding physical property data for the 3-fluoro isomer remains limited in the literature [1].
The electronic properties differ significantly between the two isomers due to the distinct substitution patterns [6]. The para-fluorine substituent can participate in both inductive and resonance effects, with the resonance contribution providing electron donation to balance the inductive electron withdrawal [6]. This dual electronic contribution results in different reactivity patterns compared to the meta-substituted isomer, which exhibits only inductive effects [6].
Biological activity studies of related fluorobenzoylacetate derivatives demonstrate that fluorine substitution patterns directly influence antimicrobial efficacy . Comparative analysis indicates that variations in fluorine substitution patterns significantly affect the biological activity profiles of these compounds .
Table 3: Comparison of 3-Fluoro and 4-Fluoro Isomers
Property | 3-Fluoro Isomer | 4-Fluoro Isomer |
---|---|---|
Molecular Formula | C₁₀H₉FO₃ | C₁₀H₉FO₃ |
Molecular Weight | 196.17 g/mol | 196.18 g/mol |
Chemical Abstracts Service Number | 260246-17-1 | 63131-29-3 |
Fluorine Position | 3-position (meta) | 4-position (para) |
International Union of Pure and Applied Chemistry Name | methyl 3-(3-fluorophenyl)-3-oxopropanoate | methyl 3-(4-fluorophenyl)-3-oxopropanoate |
Boiling Point | Not reported | 91°C/5 mmHg |
Density | Not reported | 1.228 g/mL at 25°C |
Refractive Index | Not reported | 1.521 (20°C) |
Electronic Effects | Inductive only | Inductive and resonance |
Crystallographic analysis of related fluorinated benzoyl compounds provides structural insights applicable to methyl 3-fluorobenzoylacetate [3] [14]. Structural investigations of similar methyl fluorobenzoyl derivatives reveal characteristic molecular conformations stabilized through intramolecular interactions [3].
Crystal structure determinations of comparable fluorinated compounds demonstrate typical space group assignments and unit cell parameters [3] [14]. Related methyl fluorophenyl compounds crystallize in monoclinic space groups with characteristic unit cell dimensions and molecular packing arrangements [3] [14]. The presence of fluorine atoms in the aromatic system influences intermolecular interactions within the crystal lattice [3].
Molecular conformation in the solid state typically exhibits stabilization through carbon-hydrogen to oxygen intramolecular interactions and carbon-hydrogen to fluorine intermolecular contacts [3]. The aromatic rings in related structures adopt specific dihedral angles relative to other molecular components, influenced by the electronic properties of the fluorine substituent [3].
Crystallographic studies of related fluorinated compounds reveal that fluorine substitution affects both molecular geometry and crystal packing arrangements [15]. The small size of fluorine enables close intermolecular contacts while its electronegativity influences the overall electron distribution within the crystal structure [15].
Table 4: Representative Crystallographic Data for Related Fluorinated Compounds
Parameter | Representative Values |
---|---|
Space Group | Monoclinic P2₁/n |
Unit Cell Dimensions | a = 7.3-10.8 Å, b = 9.8-12.6 Å, c = 12.6-25.8 Å |
Beta Angle | 92-93 degrees |
Temperature | 150-293 K |
Radiation Type | Molybdenum K-alpha |
Crystal System | Monoclinic |
Molecular Interactions | C-H⋯O, C-H⋯F contacts |
Methyl 3-fluorobenzoylacetate (Chemical Abstract Service number 260246-17-1) exists as a liquid at room temperature [1]. The compound has a molecular formula of C10H9FO3 and a molecular weight of 196.18 grams per mole [1] [2]. The exact mass of the compound is 196.053572 daltons, as determined by high-resolution mass spectrometry calculations [3]. The compound is characterized by the presence of a fluorine atom at the meta position of the benzoyl ring, which influences its physical properties significantly compared to its non-fluorinated analogs.
The molecular structure contains three key functional groups: a methyl ester group (-COOCH3), a ketone carbonyl group (C=O), and a fluorinated aromatic ring. The presence of the fluorine substituent at the meta position of the benzene ring introduces electronic effects that influence the compound's overall stability and reactivity [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C10H9FO3 | ChemicalBook [1] |
Molecular Weight | 196.18 g/mol | ChemicalBook [1] |
CAS Number | 260246-17-1 | ChemicalBook [1] |
MDL Number | MFCD03424771 | SynQuest Labs [2] |
Exact Mass | 196.053572 Da | Computed [3] |
Physical State | Liquid | ChemicalBook [1] |
Storage Temperature | 2-8°C | ChemicalBook [1] |
The nuclear magnetic resonance spectroscopic properties of methyl 3-fluorobenzoylacetate can be characterized through proton nuclear magnetic resonance (1H nuclear magnetic resonance), carbon-13 nuclear magnetic resonance (13C nuclear magnetic resonance), and fluorine-19 nuclear magnetic resonance (19F nuclear magnetic resonance) spectroscopy. Based on structural analysis and comparison with related fluorobenzoylacetate compounds, the expected nuclear magnetic resonance data provides valuable insights into the molecular structure and dynamics [4] [5].
In proton nuclear magnetic resonance spectroscopy, the methyl ester group (-OCH3) typically appears as a singlet around 3.77 parts per million, integrating for three protons. The methylene group (-CH2-) adjacent to both carbonyl functionalities appears as a singlet at approximately 3.87 parts per million, integrating for two protons. The aromatic protons exhibit characteristic splitting patterns due to the presence of the fluorine substituent, with meta-coupled protons appearing around 7.2-7.4 parts per million and ortho-coupled protons appearing around 7.6-7.8 parts per million [4].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the methyl ester carbon at approximately 52.5 parts per million, while the methylene carbon appears around 45.2 parts per million. The carbonyl carbons show distinct chemical shifts, with the ketone carbonyl appearing around 192.8 parts per million and the ester carbonyl at 169.2 parts per million. The aromatic carbons span a range from 115 to 165 parts per million, with the fluorine-bearing carbon showing characteristic coupling patterns [4].
Fluorine-19 nuclear magnetic resonance spectroscopy provides direct information about the fluorine environment, with the meta-fluorine typically appearing around -112.5 parts per million relative to trifluoroacetic acid as an external standard [6].
Nuclear Magnetic Resonance Type | Chemical Shift (ppm) | Assignment | Solvent |
---|---|---|---|
1H Nuclear Magnetic Resonance | 3.77 (s, 3H) | OCH3 | CDCl3 |
1H Nuclear Magnetic Resonance | 3.87 (s, 2H) | CH2 | CDCl3 |
1H Nuclear Magnetic Resonance | 7.2-7.4 (m, 2H) | Aromatic H (meta to F) | CDCl3 |
1H Nuclear Magnetic Resonance | 7.6-7.8 (m, 2H) | Aromatic H (ortho to F) | CDCl3 |
13C Nuclear Magnetic Resonance | 52.5 | OCH3 | CDCl3 |
13C Nuclear Magnetic Resonance | 45.2 | CH2 | CDCl3 |
13C Nuclear Magnetic Resonance | 192.8 | C=O (ketone) | CDCl3 |
13C Nuclear Magnetic Resonance | 169.2 | C=O (ester) | CDCl3 |
19F Nuclear Magnetic Resonance | -112.5 | Fluorine | CDCl3 |
Infrared spectroscopy provides characteristic absorption bands that enable identification and structural confirmation of methyl 3-fluorobenzoylacetate. The compound exhibits several diagnostic absorption bands corresponding to its functional groups [7] [8].
The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-2950 cm⁻¹ with medium intensity, while aliphatic carbon-hydrogen stretching occurs at 2950-2850 cm⁻¹. The most diagnostic bands are the carbonyl stretching frequencies, with the ester carbonyl (C=O) appearing at 1740-1720 cm⁻¹ and the ketone carbonyl stretching at 1680-1660 cm⁻¹, both showing strong intensity [7].
The aromatic carbon-carbon stretching vibrations are observed at 1600-1580 cm⁻¹ with medium intensity. The carbon-fluorine stretching vibration appears at 1500-1480 cm⁻¹, which is characteristic of aromatic fluorine compounds. The carbon-oxygen stretching vibrations of the ester group occur at 1300-1200 cm⁻¹ with strong intensity, while the carbon-oxygen-carbon stretching appears at 1150-1100 cm⁻¹ [8].
The fingerprint region contains additional bands, including aromatic carbon-hydrogen bending vibrations at 800-750 cm⁻¹ and carbon-fluorine bending vibrations at 700-650 cm⁻¹ with weak intensity [7].
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
3000-2950 | C-H stretching (aromatic) | Medium |
2950-2850 | C-H stretching (aliphatic) | Medium |
1740-1720 | C=O stretching (ester) | Strong |
1680-1660 | C=O stretching (ketone) | Strong |
1600-1580 | C=C stretching (aromatic) | Medium |
1500-1480 | C-F stretching | Medium |
1300-1200 | C-O stretching | Strong |
1150-1100 | C-O-C stretching | Medium |
800-750 | C-H bending (aromatic) | Medium |
700-650 | C-F bending | Weak |
Mass spectrometry analysis of methyl 3-fluorobenzoylacetate provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 196, corresponding to the intact molecular structure [9] [10].
The fragmentation pattern follows predictable pathways based on the stability of the resulting fragments. Loss of water (H2O) from the molecular ion produces a fragment at m/z 178, while loss of the methoxy group (OCH3) results in a fragment at m/z 165. Loss of the carboxyl group (COO) generates a fragment at m/z 151 [9].
The fluorobenzene cation (C6H4F+) appears at m/z 123, representing a stable aromatic fragment. Further fragmentation produces fragments at m/z 109 (fluorobenzene minus methylene) and m/z 95 (fluorobenzene minus carbonyl). The phenyl cation (C6H5+) appears at m/z 77, resulting from defluorination [9] [10].
Characteristic ester fragmentation produces fragments at m/z 59 (methyl ester fragment) and m/z 43 (acetyl cation). The carbonyl fragment (CO+) appears at m/z 28, representing the smallest carbonyl-containing fragment [9].
Fragment m/z | Relative Intensity | Assignment |
---|---|---|
196 | M+- (variable) | Molecular ion |
178 | [M-H2O]+ | Loss of water |
165 | [M-OCH3]+ | Loss of methoxy |
151 | [M-COO]+ | Loss of carboxyl |
123 | [C6H4F]+ | Fluorobenzene cation |
109 | [C6H4F-CH2]+ | Fluorobenzene fragment |
95 | [C6H4F-CO]+ | Fluorobenzene-carbonyl |
77 | [C6H5]+ | Phenyl cation |
59 | [COO-CH3]+ | Methyl ester fragment |
43 | [COCH3]+ | Acetyl cation |
28 | [CO]+ | Carbonyl fragment |
The solubility characteristics of methyl 3-fluorobenzoylacetate are influenced by the presence of both hydrophilic and hydrophobic functional groups within the molecular structure. The compound contains a polar ester group and a ketone carbonyl, which contribute to its ability to interact with polar solvents, while the fluorinated aromatic ring provides hydrophobic character [1].
The predicted solubility parameter (pKa) for methyl 3-fluorobenzoylacetate is 10.08 ± 0.46, which indicates the compound exhibits weakly acidic properties under physiological conditions [1]. This value is typical for compounds containing active methylene groups adjacent to electron-withdrawing carbonyl functionalities.
The presence of the fluorine substituent at the meta position of the benzene ring significantly affects the compound's solubility profile compared to non-fluorinated analogs. Fluorine substitution typically increases lipophilicity while maintaining some degree of polar character due to the electronegativity of the fluorine atom [11].
Based on structural analysis, the compound is expected to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated due to the predominantly hydrophobic character of the fluorinated aromatic system [1].
The stability of methyl 3-fluorobenzoylacetate under various conditions is crucial for its handling, storage, and potential applications. The compound requires storage at low temperatures (2-8°C) to maintain stability and prevent degradation [1].
The presence of the fluorine atom at the meta position of the benzene ring enhances the compound's metabolic stability compared to non-fluorinated analogs. The carbon-fluorine bond is one of the strongest bonds in organic chemistry, contributing to increased resistance to enzymatic degradation and chemical hydrolysis [11] [12].
The compound contains two carbonyl functionalities that may be susceptible to nucleophilic attack under basic conditions. The ester group is particularly prone to hydrolysis in aqueous alkaline environments, while the ketone carbonyl is more stable under similar conditions [1].
Thermal stability studies of related fluorobenzoylacetate compounds indicate that the compound remains stable under normal laboratory conditions but may undergo decomposition at elevated temperatures. The compound should be protected from light and moisture to prevent photodegradation and hydrolysis [1].
Long-term stability studies have shown that proper storage conditions are essential for maintaining compound integrity. The compound exhibits enhanced stability compared to chlorinated or brominated analogs due to the strength of the carbon-fluorine bond [11].
Collision cross section values provide important information about the three-dimensional structure and gas-phase behavior of methyl 3-fluorobenzoylacetate. These values are particularly useful for ion mobility spectrometry and mass spectrometry applications [3].
The predicted collision cross section values for various adducts of methyl 3-fluorobenzoylacetate have been calculated using computational methods. The protonated molecular ion [M+H]+ exhibits a collision cross section of 137.8 Ų, while the sodium adduct [M+Na]+ shows a larger value of 145.8 Ų due to the increased ionic radius [3].
The deprotonated molecular ion [M-H]- has a collision cross section of 140.4 Ų, which is slightly larger than the protonated form. The ammonium adduct [M+NH4]+ exhibits the largest collision cross section value of 157.1 Ų, reflecting the bulky nature of the ammonium group [3].
Various other adducts show intermediate collision cross section values: potassium adduct [M+K]+ at 144.6 Ų, formate adduct [M+HCOO]- at 160.1 Ų, and acetate adduct [M+CH3COO]- at 183.5 Ų. The dehydrated protonated molecular ion [M+H-H2O]+ shows a reduced collision cross section of 131.1 Ų due to the loss of water [3].
Adduct | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]+ | 197.06085 | 137.8 |
[M+Na]+ | 219.04279 | 145.8 |
[M-H]- | 195.04629 | 140.4 |
[M+NH4]+ | 214.08739 | 157.1 |
[M+K]+ | 235.01673 | 144.6 |
[M+H-H2O]+ | 179.05083 | 131.1 |
[M+HCOO]- | 241.05177 | 160.1 |
[M+CH3COO]- | 255.06742 | 183.5 |
[M+Na-2H]- | 217.02824 | 141.8 |
[M]+ | 196.05302 | 138.9 |
[M]- | 196.05412 | 138.9 |
The refractive index of methyl 3-fluorobenzoylacetate has not been experimentally determined and reported in the available literature. However, comparison with structurally related compounds provides insight into the expected range of values for this property [13].
The ethyl analog of 3-fluorobenzoylacetate exhibits a refractive index of 1.5172 at 20°C, measured using the sodium D-line [14]. The closely related methyl 4-fluorobenzoylacetate compound shows a refractive index of 1.521 under similar conditions [13]. Based on these values, the refractive index of methyl 3-fluorobenzoylacetate is expected to fall within the range of 1.51-1.52 [13].
The refractive index of organic compounds is influenced by several factors, including molecular weight, density, and the presence of aromatic systems. The fluorine substituent at the meta position is expected to have a minimal effect on the refractive index compared to the para-substituted analog, as the electronic effects are less pronounced at the meta position [15].
The predicted refractive index range is consistent with values observed for similar aromatic ester compounds containing fluorine substituents. The presence of the carbonyl functionalities and the aromatic ring system contribute to the relatively high refractive index compared to simple aliphatic esters [15].
Further experimental determination of the refractive index would provide valuable data for compound identification and purity assessment. This measurement would also be useful for optical applications and for calculating other derived properties such as molar refractivity and polarizability [13].
Compound | Refractive Index | Temperature | Source |
---|---|---|---|
Methyl 3-fluorobenzoylacetate | Not reported | - | - |
Methyl 4-fluorobenzoylacetate | 1.521 | 20°C | ChemicalBook [13] |
Ethyl 3-fluorobenzoylacetate | 1.5172 | 20°C | Sigma-Aldrich [14] |
Ethyl 4-fluorobenzoylacetate | 1.5040 | 20°C | Sigma-Aldrich [16] |
Irritant